molecular formula C15H17N5O5 B1673649 Kinetin riboside CAS No. 4338-47-0

Kinetin riboside

Cat. No.: B1673649
CAS No.: 4338-47-0
M. Wt: 347.33 g/mol
InChI Key: CAGLGYNQQSIUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.

    Biology: Studied for its role in plant growth regulation and cellular processes.

    Medicine: Investigated for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. .

    Industry: Utilized in agricultural products to enhance plant growth and development

Mechanism of Action

Target of Action

Kinetin riboside, a naturally occurring cytokinin, primarily targets the cyclin D genes, specifically Cyclin D1 (CCND1) and Cyclin D2 (CCND2) . These genes play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Additionally, this compound has been found to interact with adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) .

Mode of Action

This compound acts as a repressor of CCND1 and CCND2 transactivation . It inhibits the transcription of CCND2 and rapidly suppresses the protein expression of cyclin D1 and D2 . This leads to cell-cycle arrest, preventing the transition from the G0/G1 phase . Furthermore, this compound blocks the transactivation of CCND1 and CCND2 induced by multiple factors .

Biochemical Pathways

This compound affects the cell cycle regulation pathway by inhibiting the transactivation of CCND1 and CCND2 . This results in cell-cycle arrest and the prevention of cell-cycle entry from the G0/G1 phase . It also impacts the oxidative stress pathway in mammalian cells, mitigating the effects of oxidative stress .

Result of Action

This compound causes cell-cycle arrest and induces apoptosis in tumor cells . It rapidly suppresses the protein expression of cyclin D1 and D2 in primary myeloma cells and tumor lines, leading to tumor cell–selective apoptosis and inhibition of myeloma growth in xenografted mice . In concentrations below 100 nM, this compound counteracts oxidative burst and cytotoxicity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of plant biology, this compound’s effects can be modulated by water deficiency .

Safety and Hazards

Kinetin riboside is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

Future Directions

Kinetin riboside has shown potential therapeutic value against SARS-CoV-2 . It has been suggested that the cytoprotective and anti-aging activities of cytokinin base kinetin may be linked to its conversion to the respective riboside or ribotides that would act as hormetins in low concentrations, possibly by induction of the Nrf-2 pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kinetin riboside can be synthesized through the reaction of kinetin (N6-furfuryladenine) with ribose. The reaction typically involves the use of a suitable solvent such as methanol or ethanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the riboside bond .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Kinetin riboside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Kinetin riboside is unique among cytokinins due to its specific molecular structure and biological activity. Similar compounds include:

This compound stands out for its potent anti-cancer properties and its ability to induce apoptosis selectively in cancer cells, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGLGYNQQSIUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-47-0
Record name Kinetin riboside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kinetin riboside
Reactant of Route 2
Reactant of Route 2
Kinetin riboside
Reactant of Route 3
Reactant of Route 3
Kinetin riboside
Reactant of Route 4
Reactant of Route 4
Kinetin riboside
Reactant of Route 5
Reactant of Route 5
Kinetin riboside
Reactant of Route 6
Reactant of Route 6
Kinetin riboside
Customer
Q & A

Q1: What is the primary target of Kinetin Riboside and how does it interact with it?

A1: this compound primarily targets the transactivation of cyclin D1 (CCND1) and cyclin D2 (CCND2) genes. [, ] Although the exact mechanism remains partially elusive, research suggests that this compound might act by:

  • Inducing transcriptional repressors: this compound upregulates the expression of the cAMP Response Element Modifier (CREM) isoforms, which are transcriptional repressors known to bind the CCND2 promoter. []
  • Blocking transactivation: It inhibits the transactivation of CCND2 by various myeloma oncogenes, such as c-Maf and FGFR3. []
  • Blocking cis-activation: It inhibits the cis-activation of CCND1 when translocated to the IgH enhancer. []

Q2: What are the downstream effects of this compound’s interaction with its target?

A2: By inhibiting CCND1 and CCND2 transactivation, this compound leads to:

  • Suppression of cyclin D1 and D2 protein expression: This effect is observed in both myeloma cell lines and primary myeloma cells. [, ]
  • Cell cycle arrest: Primarily G0/G1 phase arrest, due to cyclin D suppression. [, ]
  • Apoptosis induction: this compound induces apoptosis in myeloma cells, potentially through caspase 9 cleavage and Annexin V binding. []
  • Inhibition of myeloma cell growth: This effect has been observed both in vitro and in vivo, including in xenograft mouse models of myeloma. [, , ]

Q3: Does this compound influence β-catenin levels?

A3: Yes, this compound has been shown to accelerate the degradation of intracellular β-catenin through the proteasomal degradation pathway. [] This effect was observed in colorectal cancer cells, including those with mutations in adenomatous polyposis coli (APC) and β-catenin. []

Q4: Does this compound interact with the Parkinson's disease associated PINK1 protein?

A4: Yes, this compound and its synthetic ProTide derivatives have been shown to activate PINK1 in cells independent of mitochondrial depolarization. [, , ] This finding highlights their potential for treating neurodegenerative diseases like Parkinson's disease.

Q5: What is the molecular formula and weight of this compound?

A5: this compound (N6-furfuryladenosine) has the molecular formula C15H17N5O5 and a molecular weight of 347.33 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research papers focus mainly on the biological activity of this compound, its spectroscopic characteristics can be found in chemical databases like PubChem and ChemSpider. UV and 1H NMR spectroscopic data have been used to confirm the structure of this compound and its derivatives. []

A6: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. There's limited information regarding its material compatibility, catalytic properties, or applications in computational chemistry.

Q7: How do structural modifications of this compound affect its biological activity?

A7: * Cytokinin ribosides vs. cytokinins: Studies comparing cytokinin ribosides (like this compound) to their corresponding cytokinin bases (like kinetin) show that the ribosides tend to be more potent inhibitors of cell growth and inducers of apoptosis. [] This suggests that the ribose moiety is crucial for these activities.* N6-substitution: Modifications to the N6-substituent of adenine can alter this compound's activity. For instance, N6-benzyladenosine demonstrates similar PINK1 activation and mitophagy induction as this compound. []* ProTide derivatives: ProTide modifications to this compound enhance its stability and cellular uptake, leading to improved PINK1 activation. [, ]

Q8: What is known about the stability of this compound?

A8: The provided research papers primarily focus on the preclinical evaluation of this compound. Information about its SHE regulations and compliance is not discussed in these papers.

Q9: What is known about the ADME (absorption, distribution, metabolism, excretion) of this compound?

A9: While detailed ADME studies are not presented in the provided research, some insights can be derived:

  • Metabolism: this compound is thought to be bioactivated through metabolic conversion into its nucleotide form by adenosine kinase (ADK). [] Inhibition of ADK antagonizes its antiproliferative and apoptogenic effects, suggesting the importance of this metabolic step. []
  • In vivo efficacy: this compound exhibits in vivo anti-myeloma activity in xenograft mouse models, indicating successful systemic distribution and target engagement. [, ]

Q10: What types of in vitro assays have been used to assess this compound’s activity?

A10: Various in vitro assays have been employed to evaluate this compound's effects, including:

  • Reporter gene assays: Used to assess CCND2 promoter transactivation. [, ]
  • Cell viability assays (MTT, MTS): To determine cytotoxicity and antiproliferative activity. [, ]
  • Cell cycle analysis: To assess cell cycle arrest. [, ]
  • Apoptosis assays (caspase activity, Annexin V binding): To confirm apoptotic cell death induction. [, ]

Q11: What in vivo models have been used to study this compound?

A11: this compound's efficacy has been evaluated in:

  • Xenograft mouse models of myeloma: To investigate its anti-tumor activity. [, ]
  • Drosophila models of Parkinson’s disease: To investigate its potential in neurodegenerative disorders. [, ]

Q12: Have any clinical trials been conducted on this compound?

A12: The provided research papers primarily focus on the preclinical evaluation of this compound. Information regarding resistance mechanisms, cross-resistance profiles, detailed toxicology data, drug delivery strategies, and specific biomarkers is limited in these papers.

Q13: What analytical methods have been used to study this compound?

A13: Researchers utilized various techniques to characterize and analyze this compound and its effects:

  • Immunoblotting: To detect cyclin D1 and D2 protein expression levels. [, ]
  • Flow cytometry: For cell cycle analysis and apoptosis assessment (Annexin V binding). [, , ]
  • Gene expression profiling: To investigate changes in gene expression, such as CREM upregulation. []
  • Affinity chromatography: Utilized to isolate cytokinin-binding proteins from wheat germ using this compound derivatives. [, ]

A13: The provided research primarily focuses on the preclinical assessment of this compound for its anticancer and potential neuroprotective properties. Information regarding its environmental impact, degradation, dissolution, solubility, analytical method validation, quality control, immunogenicity, and interactions with drug transporters and metabolizing enzymes is not discussed in these papers.

Q14: What is known about the biocompatibility of this compound?

A14: While specific biocompatibility studies are not presented in the provided research, some inferences can be made:

  • Plant hormone origin: this compound is a naturally occurring cytokinin riboside found in plants, suggesting potential biocompatibility. [, ]
  • In vivo studies: The use of this compound in xenograft mouse models without reported significant toxicity suggests some level of biocompatibility. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.